molecular formula C43H58N2O15 B118125 Respinomycin A2 CAS No. 151233-04-4

Respinomycin A2

Cat. No. B118125
M. Wt: 842.9 g/mol
InChI Key: RMEJXXRMYWGEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Respinomycin A2 is a natural product that belongs to the family of ansamycin antibiotics. It was first discovered in the fermentation broth of Streptomyces respiniensis, a soil-dwelling bacterium, and has since been studied for its potential therapeutic benefits. Respinomycin A2 has been found to exhibit potent antitumor activity, making it a promising candidate for cancer treatment.

Mechanism Of Action

The mechanism of action of Respinomycin A2 is not fully understood, but it is believed to involve the inhibition of Hsp90, a molecular chaperone that is essential for the stability and function of many proteins involved in cancer cell growth and survival. By inhibiting Hsp90, Respinomycin A2 disrupts the function of these proteins, leading to cancer cell death.

Biochemical And Physiological Effects

Respinomycin A2 has been found to exhibit potent antitumor activity, making it a promising candidate for cancer treatment. It has also been shown to inhibit the growth of cancer cells in animal models, suggesting that it may have therapeutic potential in vivo. However, the exact biochemical and physiological effects of Respinomycin A2 on cancer cells and healthy cells are not fully understood, and further research is needed to elucidate these effects.

Advantages And Limitations For Lab Experiments

Respinomycin A2 has several advantages and limitations for lab experiments. One advantage is its potent antitumor activity, which makes it a valuable tool for studying cancer cell growth and survival. Another advantage is its specificity for Hsp90, which allows for the targeted inhibition of this molecular chaperone. However, the low yield of Respinomycin A2 from the fermentation process makes it a challenging compound to produce in large quantities, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Respinomycin A2. One direction is to further elucidate its mechanism of action, including its effects on specific proteins involved in cancer cell growth and survival. Another direction is to optimize the synthesis method for Respinomycin A2, in order to increase the yield and availability of this compound for further research. Additionally, Respinomycin A2 may have potential as a therapeutic agent for other diseases, such as neurodegenerative disorders, and further research is needed to explore these possibilities.

Synthesis Methods

The synthesis of Respinomycin A2 involves the fermentation of Streptomyces respiniensis in a suitable culture medium, followed by extraction and purification of the antibiotic. The isolation of Respinomycin A2 from the fermentation broth is a complex process that involves multiple steps, including solvent extraction, column chromatography, and crystallization. The yield of Respinomycin A2 from this process is relatively low, making it a challenging compound to produce in large quantities.

Scientific Research Applications

Respinomycin A2 has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. Respinomycin A2 has also been shown to inhibit the growth of cancer cells in animal models, making it a promising candidate for further development as a cancer treatment.

properties

CAS RN

151233-04-4

Product Name

Respinomycin A2

Molecular Formula

C43H58N2O15

Molecular Weight

842.9 g/mol

IUPAC Name

24-[4-amino-5-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-23-(dimethylamino)-11,15,22-trihydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione

InChI

InChI=1S/C43H58N2O15/c1-17-34(50)42(5,52)37(54-10)39(56-17)59-35-18(2)55-25(16-40(35,3)44)57-36-28(45(7)8)32(49)38-58-33-23(43(36,6)60-38)12-11-20-27(33)31(48)26-22(29(20)46)13-19-15-41(4,51)24(53-9)14-21(19)30(26)47/h11-13,17-18,24-25,28,32,34-39,47,49-52H,14-16,44H2,1-10H3

InChI Key

RMEJXXRMYWGEAP-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2(C)N)OC3C(C(C4OC5=C(C3(O4)C)C=CC6=C5C(=O)C7=C(C6=O)C=C8CC(C(CC8=C7O)OC)(C)O)O)N(C)C)C)OC)(C)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2(C)N)OC3C(C(C4OC5=C(C3(O4)C)C=CC6=C5C(=O)C7=C(C6=O)C=C8CC(C(CC8=C7O)OC)(C)O)O)N(C)C)C)OC)(C)O)O

synonyms

respinomycin A2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.